molecular formula C7H8ClNO2S B1354214 (3-Chlorophenyl)methanesulfonamide CAS No. 89782-88-7

(3-Chlorophenyl)methanesulfonamide

Cat. No.: B1354214
CAS No.: 89782-88-7
M. Wt: 205.66 g/mol
InChI Key: HNZCHWOSESAIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3-chlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives .

Scientific Research Applications

(3-Chlorophenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • (4-Chlorophenyl)methanesulfonamide
  • (2-Chlorophenyl)methanesulfonamide
  • (3-Bromophenyl)methanesulfonamide

Comparison: (3-Chlorophenyl)methanesulfonamide is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as (4-Chlorophenyl)methanesulfonamide and (2-Chlorophenyl)methanesulfonamide, the 3-chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .

Properties

IUPAC Name

(3-chlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZCHWOSESAIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466878
Record name (3-chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89782-88-7
Record name (3-chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is unique about the conformation of (3-Chlorophenyl)methanesulfonamide compared to similar methanesulfonamides?

A1: Unlike some related compounds like N-(3,4-dimethylphenyl)methanesulfonamide and N-(3,4-dichlorophenyl)methanesulfonamide, the N—H bond conformation in this compound is neither syn nor anti to the meta-chloro substituent []. This contrasts with the anti conformation observed in the former and the conformation between syn and anti in the latter. This unique conformation is noteworthy as it influences the molecule's intermolecular interactions and packing.

Q2: How does the crystal structure of this compound contribute to its properties?

A2: this compound crystallizes in the C2/c space group, differing from the P21/c space group observed in N-(phenyl)methanesulfonamide []. This change in space group is attributed to the substitution of the chlorine atom at the meta position. The molecules within the crystal structure are organized into chains along the b-axis through N—H⋯O hydrogen bonds, influencing its intermolecular interactions and potential biological activity [].

Q3: Is the amide hydrogen in this compound accessible for interactions?

A3: Yes, similar to other alkyl sulfonanilides, the amide hydrogen in this compound is positioned on one side of the benzene ring plane, while the methanesulfonyl group occupies the opposite side []. This spatial arrangement leaves the amide hydrogen available for potential interactions with receptor molecules, suggesting a possible role in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.